Helvolinic acid
Description
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid has been reported in Cephalosporium caerulens with data available.
Properties
Molecular Formula |
C31H42O7 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
(2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-16-acetyloxy-6-hydroxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H42O7/c1-16(2)9-8-10-19(28(36)37)24-20-11-12-23-29(5)14-13-21(33)17(3)25(29)26(34)27(35)31(23,7)30(20,6)15-22(24)38-18(4)32/h9,13-14,17,20,22-23,25-26,34H,8,10-12,15H2,1-7H3,(H,36,37)/b24-19-/t17-,20+,22+,23+,25-,26+,29-,30+,31-/m1/s1 |
InChI Key |
ZGQQEJUGWPCCHA-SIZJDIOISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Helvolinic Acid: A Comprehensive Technical Guide on its Discovery, Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid is a nortriterpenoid antibiotic belonging to the fusidane family of natural products. These compounds are characterized by a unique steroid-like tetracyclic core structure. This compound, a derivative of the more widely known helvolic acid, has garnered interest for its antibacterial properties, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, origin, biosynthesis, and key analytical methodologies related to this compound, tailored for professionals in the fields of microbiology, natural product chemistry, and drug development.
Discovery and Origin
Initial Discovery of the Parent Compound, Helvolic Acid
The journey of this compound begins with the discovery of its parent compound, helvolic acid. The initial isolation and characterization of helvolic acid were reported in 1943 by Chain, Florey, Jennings, and Williams.[1][2][3][4] They identified this antibiotic from the culture filtrates of Aspergillus fumigatus mut. helvola Yuill.[2][3] This discovery was a significant contribution to the early era of antibiotic research.
Origin and Fungal Producers of this compound
This compound, along with helvolic acid and other derivatives, is a secondary metabolite produced by a variety of filamentous fungi. While initially found in Aspergillus species, subsequent research has identified its presence in several other fungal genera. These fungi are often found in diverse ecological niches, from soil to endophytic relationships with plants.
Fungal sources of this compound and related fusidane antibiotics include:
-
Sarocladium oryzae : An endophytic fungus isolated from Dongxiang wild rice (Oryza rufipogon Griff.).[2]
-
Fusarium species : Including endophytic strains isolated from plants like the fig tree (Ficus carica).[3]
-
Penicillium species : Another genus of ascomycetous fungi known to produce a wide array of secondary metabolites.[3]
-
Metarhizium species : Such as Metarhizium anisopliae, which are often studied as insect pathogens.[3]
-
Xylaria species : An endophytic fungus from which helvolic acid has been isolated.[1]
The production of this compound by these various fungi highlights the widespread distribution of the biosynthetic machinery for this class of compounds within the fungal kingdom.
Physicochemical and Biological Properties
Physicochemical Properties
Detailed physicochemical data specifically for this compound is not compiled in a single source. However, the properties of its parent compound, helvolic acid, provide a close reference.
| Property | Value (for Helvolic Acid) | Source |
| Molecular Formula | C33H44O8 | [5] |
| Molecular Weight | 568.7 g/mol | [5] |
| Melting Point | 215 °C | [6] |
| pKa | 4.05 ± 0.41 | [6] |
| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mL | [6] |
| Appearance | White to off-white crystalline solid | [6] |
Biological Activity
This compound and its derivatives are known for their antibacterial activity, primarily against Gram-positive bacteria. The mechanism of action for fusidane antibiotics involves the inhibition of protein synthesis.
| Compound | Organism | MIC (μg/mL) | Source |
| This compound | Staphylococcus aureus | 1 | [2] |
| Helvolic acid | Staphylococcus aureus | 8 | [2] |
| 6-desacetoxy-helvolic acid | Staphylococcus aureus | 4 | [2] |
| Sarocladilactone B | Staphylococcus aureus | 4 | [2] |
| 1,2-dihydrohelvolic acid | Staphylococcus aureus | 16 | [2] |
| Tobramycin (Positive Control) | Staphylococcus aureus | 1 | [2] |
Biosynthesis of the Fusidane Core
The biosynthesis of this compound follows the general pathway established for helvolic acid, which is a complex multi-step process originating from the universal triterpenoid (B12794562) precursor, (3S)-2,3-oxidosqualene. This pathway is notable for an unusual C-4 demethylation process that distinguishes it from sterol biosynthesis. The key stages are outlined below.
Caption: Biosynthetic pathway of this compound from 2,3-oxidosqualene.
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction, purification, and analysis of this compound from fungal cultures. These are based on established methods for fungal secondary metabolites.
Fungal Cultivation and Metabolite Extraction
A typical workflow for obtaining this compound involves cultivation of the producing fungus, followed by extraction of the secondary metabolites.
Caption: General experimental workflow for this compound production and analysis.
Protocol:
-
Fungal Culture: Inoculate the desired fungal strain (e.g., Sarocladium oryzae) onto a suitable solid medium (e.g., Potato Dextrose Agar) or into a liquid medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 28°C in the dark) for a period sufficient for secondary metabolite production (typically 14-21 days).
-
Extraction:
-
For solid cultures, dice the agar (B569324) and submerge in a solvent such as ethyl acetate (B1210297).
-
For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. The mycelia can also be extracted separately.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Chromatography
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate and then methanol.
-
Bioassay-Guided Fractionation: Collect fractions and test for antibacterial activity (e.g., against S. aureus) to identify the fractions containing the active compounds.
-
Preparative HPLC: Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate pure this compound.
Structural Elucidation and Analysis
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an acidified aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm, as organic acids typically show absorbance at this wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a crucial technique for the definitive structure elucidation of natural products like this compound.
-
1D NMR:
-
¹H NMR spectra provide information on the number and chemical environment of protons.
-
¹³C NMR spectra reveal the number and types of carbon atoms.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in the determination of stereochemistry.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecule, which allows for the calculation of the molecular formula. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
Conclusion
This compound represents an intriguing member of the fusidane family of antibiotics with potent activity against Gram-positive bacteria. Its discovery is rooted in the early exploration of fungal secondary metabolites, and its origin is now known to span several fungal genera. The elucidation of its biosynthetic pathway reveals unique enzymatic transformations. The methodologies outlined in this guide for cultivation, extraction, purification, and analysis provide a framework for researchers to further investigate this compound and its derivatives for potential applications in drug development. The continued exploration of fungal biodiversity may yet uncover novel fusidane antibiotics with improved therapeutic properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Helvolic Acid, an Antibiotic Produced by Aspergillus fumigatus, mut. helvola Yuill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helvolic Acid | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HELVOLIC ACID FROM CEPHALOSPORIUM*CAERULENS CAS#: 29400-42-8 [m.chemicalbook.com]
An In-depth Technical Guide to Helvolinic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, also known as fumigacin, is a mycotoxin belonging to the fusidane class of steroidal antibiotics.[1] It is a nortriterpenoid compound produced by various fungi, most notably species of Aspergillus, such as Aspergillus fumigatus.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as an antibacterial agent. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development efforts.
Chemical Structure and Identification
This compound is characterized by a tetracyclic steroid nucleus. Its systematic IUPAC name is (2Z)-2-[(4S,5S,6S,8S,9S,10R,13R,14S,16S)-6,16-diacetyloxy-4,8,10,14-tetramethyl-3,7-dioxo-5,6,9,11,12,13,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 29400-42-8 |
| Molecular Formula | C₃₃H₄₄O₈ |
| Molecular Weight | 568.70 g/mol |
| Synonyms | Fumigacin |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | 215 °C | Experimental value. |
| Boiling Point | 552.56 °C | Rough estimate. |
| pKa | 4.05 ± 0.41 | Predicted value. |
| Appearance | White to off-white crystalline solid | --- |
| Solubility | Soluble in DMF, DMSO, and Ethanol | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 20 mg/mL |
Spectral Data
Spectroscopic data are essential for the structural elucidation and quality control of this compound.
Table 3: Spectral Data for this compound and Related Compounds
| Spectroscopy | Wavelength/Frequency | Peak Assignment/Interpretation |
| UV-Vis | ~267 nm | Absorbance maximum (λmax) for a related keto acid, levulinic acid.[4] |
| FT-IR (cm⁻¹) | 2500-3300 (broad), 1710 (sharp), 1300 | O-H stretch (carboxylic acid), C=O stretch, C-O stretch (characteristic of carboxylic acids). |
| ¹H-NMR | Varies | Chemical shifts and coupling constants are dependent on the solvent and specific protons. |
| ¹³C-NMR | Varies | Chemical shifts are indicative of the carbon environments within the molecule. |
Biological Activity and Mechanism of Action
This compound exhibits notable antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis.
Antibacterial Spectrum
Table 4: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1-4 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1-4 |
| Bacillus subtilis | 1-4 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other fusidane antibiotics, targets the eukaryotic-like elongation factor 2 (EF-2) in bacteria.[5][6] By binding to EF-2, it stalls the translocation step of protein synthesis, leading to the cessation of polypeptide chain elongation and ultimately inhibiting bacterial growth.
Caption: Inhibition of Protein Synthesis by this compound.
Biosynthesis
This compound is a derivative of helvolic acid, and its biosynthesis follows the well-characterized pathway of fusidane antibiotics. The core structure is assembled from isoprene (B109036) units, and a series of enzymatic modifications, including oxidations and acetylations, lead to the final product. The biosynthesis of the precursor, helvolic acid, from (3S)-2,3-oxidosqualene involves a series of enzymatic steps catalyzed by enzymes such as oxidosqualene cyclase (HelA), cytochrome P450 monooxygenases, and acyltransferases.[7][8][9]
Caption: Biosynthesis Pathway of Helvolic Acid.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus fumigatus
This protocol outlines the general steps for the isolation and purification of this compound from a fungal culture.
Caption: Isolation and Purification Workflow.
Methodology:
-
Fungal Culture: Aspergillus fumigatus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.
-
Filtration: The culture broth is filtered to separate the mycelia from the culture filtrate.
-
Extraction: The culture filtrate is subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) to extract the secondary metabolites, including this compound.
-
Crude Extract: The organic solvent is evaporated to yield a crude extract.
-
Chromatographic Purification: The crude extract is purified using column chromatography, typically with a silica gel stationary phase and a gradient of organic solvents.
-
Fraction Collection: Fractions are collected and monitored for the presence of the target compound.
-
TLC Analysis: Thin-layer chromatography is used to identify fractions containing this compound.
-
HPLC Purification: Further purification to obtain a highly pure compound is achieved using High-Performance Liquid Chromatography (HPLC).
-
Structural Characterization: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as NMR and Mass Spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of this compound Dilutions: A series of two-fold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Conclusion
This compound is a promising antibacterial compound with a well-defined mechanism of action. Its unique steroidal structure and potent activity against Gram-positive bacteria, including resistant strains, make it a valuable lead compound for the development of new antibiotics. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental approaches, to facilitate further research in this area.
References
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helvolic Acid, an Antibiotic Produced by Aspergillus fumigatus, mut. helvola Yuill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fusidic and helvolic acid inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of helvolic acid and identification of an unusual C-4-demethylation process distinct from sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Helvolinic Acid: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helvolinic acid, a member of the fusidane class of antibiotics, has demonstrated significant biological activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of the current scientific knowledge regarding the biological activity spectrum of this compound. The document focuses on its potent antibacterial properties, including quantitative data on its efficacy, detailed experimental methodologies for its assessment, and an elucidation of its mechanism of action. Due to a lack of specific data in publicly available scientific literature, the antiviral and anticancer activities of this compound are not detailed in this report. This guide aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Antibacterial Activity
This compound exhibits a noteworthy spectrum of antibacterial activity, with pronounced efficacy against Gram-positive bacteria. Its activity profile makes it a compound of interest in the ongoing search for novel antimicrobial agents to combat antibiotic resistance.
Quantitative Antibacterial Data
The antibacterial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (ATCC 29213) | 1 | [1] |
| Helvolic acid | Staphylococcus aureus | 3.13 | [2] |
| This compound | Escherichia coli | 6.25 | [2] |
| Helvolic acid | Escherichia coli | 3.13 | [2] |
| 6-desacetoxy-helvolic acid | Staphylococcus aureus | 4 | [1] |
| Sarocladilactone B | Staphylococcus aureus | 4 | [1] |
Experimental Protocol: Antibacterial Susceptibility Testing
The following protocol outlines the two-fold dilution assay in 96-well microtiter plates used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
1.2.1. Bacterial Strain Preparation
-
Bacterial strains, such as Staphylococcus aureus (ATCC 29213), are inoculated on a suitable medium like Luria broth.
-
The culture is incubated for 24 hours at 37°C.
-
Following incubation, the bacterial cells are collected using normal saline.
-
The cell suspension is then diluted with broth to achieve a concentration of 1.0 × 107 cells/mL.
-
This suspension is further diluted 10-fold before being added to the 96-well microtiter plates.[1]
1.2.2. Microtiter Plate Assay
-
The test compound (this compound) is added to the first well of a 96-well plate at a starting concentration of 256 µg/mL.
-
A serial two-fold dilution is then performed by transferring 100 µL from the first well to the subsequent wells, creating a concentration gradient.
-
The final concentration in the twelfth well is 0.5 µg/mL.
-
Streptomycin sulphate and tobramycin (B1681333) are typically used as positive controls.
-
Dimethyl sulfoxide (B87167) (DMSO) serves as the negative control.
-
The prepared bacterial suspension is added to each well.
-
The 96-well plates are incubated at 37°C for 24 hours.[1]
1.2.3. Determination of MIC
-
After the incubation period, the optical density (OD) of each well is measured at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the antimicrobial compound that inhibits the visible growth of the microorganism after 24 hours of incubation.[1]
Mechanism of Antibacterial Action
This compound is classified as a fusidane-type antibiotic. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.
Fusidane antibiotics, including the well-studied fusidic acid, target the bacterial elongation factor G (EF-G). EF-G is a crucial protein involved in the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to allow for the addition of the next amino acid to the growing polypeptide chain.
The binding of the antibiotic to the EF-G-ribosome complex effectively stalls the ribosome, preventing the release of EF-G and thereby halting protein synthesis. This bacteriostatic action ultimately inhibits bacterial growth and replication.
References
The Interrelationship of Helvolinic Acid and Helvolic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Helvolic acid, a fusidane-type nortriterpenoid antibiotic, has long been recognized for its bacteriostatic properties, primarily against Gram-positive bacteria. A closely related compound, helvolinic acid, has emerged as a significant molecule in its own right, demonstrating potent antibacterial activity. This technical guide provides an in-depth examination of the relationship between this compound and helvolic acid, covering their chemical structures, biosynthetic relationship, comparative biological activities, and the experimental protocols used for their study. Quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
Helvolic acid and this compound share the same core fusidane skeleton, a tetracyclic triterpenoid (B12794562) structure. The primary chemical distinction lies at the C-6 position. Helvolic acid possesses an acetoxy group at this position, whereas this compound has a hydroxyl group, making it the 6-deacetylated form of helvolic acid.[1][2] This seemingly minor structural difference has implications for its biological activity.
Table 1: Physicochemical Properties of this compound and Helvolic Acid
| Property | This compound | Helvolic Acid |
| Molecular Formula | C31H42O7 | C33H44O8[1] |
| Molar Mass | 526.66 g/mol | 568.70 g/mol [3] |
| Core Structure | Fusidane-type Nortriterpenoid | Fusidane-type Nortriterpenoid[1] |
| Key Functional Groups | 6-hydroxyl, 16-acetoxy, 3,7-dioxo | 6,16-diacetoxy, 3,7-dioxo[1] |
Biosynthetic Relationship
Helvolic acid is synthesized in fungi, such as Aspergillus fumigatus, through a well-defined biosynthetic pathway starting from the triterpenoid progenitor (3S)-2,3-oxidosqualene.[4][5] The pathway involves a series of enzymatic modifications, including cyclization, oxidation, and acetylation.
This compound is an intermediate in this pathway. It is the precursor to helvolic acid, being formed before the final acetylation step at the C-6 position. Studies have identified this compound as a hydrolyzed product of helvolic acid, and it is also recognized as a direct precursor in the biosynthetic sequence.[1][2] The conversion of this compound to helvolic acid is catalyzed by an acetyltransferase.
Comparative Biological Activity
Both helvolic acid and this compound exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Their mechanism of action is consistent with that of other fusidane antibiotics, which involves the inhibition of bacterial protein synthesis.[6][7]
A key finding is that this compound demonstrates superior antibacterial potency compared to helvolic acid. The replacement of the acetoxy group at C-6 with a hydroxyl group in this compound leads to a significant increase in its activity against S. aureus.[2]
Table 2: Comparative Antibacterial Activity against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | 1 | [1] |
| Helvolic Acid | 4 | [1] |
| 6-desacetoxy-helvolic acid | 4 | [1] |
| Sarocladilactone B | 4 | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
Fusidane antibiotics, including helvolic and this compound, target the bacterial elongation factor G (EF-G).[6][8] EF-G is a crucial protein that catalyzes the translocation of the ribosome along the messenger RNA (mRNA) during protein synthesis. By binding to the ribosome-EF-G-GDP complex, these antibiotics lock EF-G onto the ribosome, preventing its release.[6][9] This stalling of the ribosome effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.[8]
Experimental Protocols
Fungal Fermentation and Extraction
A general workflow for obtaining helvolic acid and its derivatives from fungal cultures is outlined below. This process is applicable to species such as Sarocladium oryzae or Xylaria sp.[1][10]
Antibacterial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined using the broth micro-dilution method.
-
Preparation of Bacterial Inoculum: A suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds (helvolic acid, this compound) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and assign all proton and carbon signals.[1][10] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[1]
Conclusion and Future Directions
This compound is a key intermediate in the biosynthesis of helvolic acid and, importantly, exhibits greater antibacterial potency. This highlights the potential for biosynthetic engineering and semi-synthetic modifications of the helvolic acid scaffold to develop novel and more effective antibacterial agents. The hydroxyl group at the C-6 position of this compound appears to be crucial for its enhanced activity and represents a key locus for future structure-activity relationship (SAR) studies. Further investigation into the precise interactions of this compound with the EF-G-ribosome complex could provide valuable insights for the rational design of new fusidane-class antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Helvolic Acid | C33H44O8 | CID 3002143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Triterpenes from Maytenus robusta: Structural Elucidation Based on NMR Experimental Data and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro synergistic antibacterial activities of helvolic acid on multi-drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 9. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Isolation of Helvolinic Acid from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a member of the fusidane family of antibiotics, exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.[1][2] This tetracyclic triterpenoid (B12794562) is a natural product synthesized by various filamentous fungi. Its unique structure and mechanism of action, which involves the inhibition of protein synthesis, make it a compound of interest for drug discovery and development. This document provides detailed protocols for the isolation and purification of this compound from fungal cultures, presenting quantitative data in a structured format and visualizing the experimental workflow and biosynthetic pathway.
Fungal Sources and Culture Conditions
This compound and its parent compound, helvolic acid, are produced by a variety of fungal species. The choice of fungus and culture conditions are critical for maximizing the yield of the target compound.
Table 1: Fungal Species and Culture Conditions for this compound Production
| Fungal Species | Culture Medium | Incubation Time (days) | Temperature (°C) | Reference |
| Sarocladium oryzae DX-THL3 | Potato Dextrose Broth (PDB) | 15 | 28 | [1] |
| Xylaria sp. | Potato Dextrose Agar (B569324) (PDA) | 28 | Room Temperature | [3] |
| Aspergillus fumigatus | Various (e.g., GMM, CYA) | 3 - 30 | 25 - 37 | [4] |
| Metarhizium robertsii | Rice Medium | 14 | Not Specified | [5] |
| Neosartorya spinosa KKU-1NK1 | Not Specified | 28 | 30 |
Experimental Protocol: Isolation and Purification of this compound from Sarocladium oryzae
This protocol is adapted from a study on the isolation of this compound and other derivatives from the endophytic fungus Sarocladium oryzae DX-THL3.[1]
Fungal Fermentation and Extraction
-
Inoculation and Fermentation:
-
Grow the endophytic fungus Sarocladium oryzae DX-THL3 on Potato Dextrose Agar (PDA) at 28°C for 4 days.
-
Inoculate pieces of the mycelial agar into 500 mL Erlenmeyer flasks, each containing 200 mL of Potato Dextrose Broth (PDB) medium.
-
Incubate the liquid cultures for 5 days on a rotary shaker (150 rpm).
-
Use the seed liquid to inoculate larger fermentation cultures (e.g., 30 L of PDB medium) and incubate at 28°C on a rotary shaker (180 rpm) for 15 days.[1]
-
-
Extraction:
-
After incubation, separate the mycelial mass from the culture filtrate by filtering through cheesecloth.
-
Extract the filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate the solvent under vacuum to obtain the crude extract. From a 30 L culture, a crude extract of 4.8 g can be obtained.[1]
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Sephadex LH-20 Column Chromatography:
-
Further purify the bioactive fractions obtained from the silica gel column using a Sephadex LH-20 column with a mobile phase of dichloromethane-methanol.[1]
-
-
Semi-preparative High-Performance Liquid Chromatography (HPLC):
-
Perform the final purification step using semi-preparative HPLC.
-
Column: A suitable C18 column.
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% formic acid.[1]
-
Flow Rate: 3 mL/min.[1]
-
This compound (compound 5 in the cited study) is expected to elute at a retention time of approximately 10.5 minutes under these conditions.[1]
-
Table 2: Quantitative Data for Purification of this compound from Sarocladium oryzae
| Purification Step | Starting Material | Stationary Phase | Mobile Phase/Eluent | Fraction/Compound | Yield (mg) |
| Extraction | 30 L Culture Broth | - | Ethyl Acetate | Crude Extract | 4800 |
| Silica Gel CC | 4.8 g Crude Extract | Silica Gel (200 g) | Petroleum Ether/Ethyl Acetate Gradient | Fraction D | 2300 |
| Sephadex LH-20 | 2.3 g Fraction D | Sephadex LH-20 | CH₂Cl₂-MeOH | Subfraction D2 | 1100 |
| MPLC | 1.1 g Subfraction D2 | - | MeCN:H₂O (60:40) | Subfraction D2-1 | 700 |
| Semi-prep HPLC | 700 mg Subfraction D2-1 | C18 | MeCN:H₂O (60:40) + 0.1% Formic Acid | This compound (5) | 28 |
CC: Column Chromatography, MPLC: Medium Pressure Liquid Chromatography, MeCN: Acetonitrile
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Biosynthesis of Helvolic Acid
Helvolic acid, the precursor to this compound, is synthesized via the isoprenoid pathway, starting from (3S)-2,3-oxidosqualene. The pathway involves a series of enzymatic modifications, including cyclization, oxidation, and acetylation, to form the characteristic fusidane skeleton.
Caption: Biosynthetic pathway of helvolic acid.
Concluding Remarks
The protocol detailed above provides a robust method for the isolation and purification of this compound from fungal cultures. The quantitative data presented in the tables offer a benchmark for researchers to optimize their own isolation procedures. The provided diagrams of the experimental workflow and biosynthetic pathway serve as visual aids to better understand the process and the molecular origins of this potent antibiotic. Further research can focus on optimizing culture conditions for other this compound-producing fungi to potentially increase yields and discover novel derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of Helvolic Acid in Metarhizium Contributes to Fungal Infection of Insects by Bacteriostatic Inhibition of the Host Cuticular Microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of Helvolinic Acid by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the elucidation of the molecular structure of helvolinic acid, a fungal metabolite with notable antibiotic properties, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments, which are fundamental for the comprehensive structural analysis of complex natural products. This guide is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction to this compound and the Role of NMR Spectroscopy
This compound is a fusidane-type triterpenoid (B12794562) antibiotic originally isolated from Aspergillus fumigatus. Its complex polycyclic structure necessitates the use of powerful analytical techniques for unambiguous characterization. NMR spectroscopy is an indispensable tool for the de novo structure elucidation of such natural products, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1][2]
The typical workflow for structure elucidation involves the acquisition of a series of NMR spectra. ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon skeleton.[3] Two-dimensional NMR techniques are then employed to piece together the molecular fragments. COSY (Correlation Spectroscopy) identifies proton-proton spin coupling networks, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range proton-carbon connectivities, and NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximities of protons, which is crucial for stereochemical assignments.[3][4][5]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR data.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as HPLC.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are common choices for compounds of this polarity. The solvent should be free of residual water and other impurities.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers.[4]
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following are general protocols for acquiring the necessary NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Instrument-specific parameters may need to be adjusted.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
Temperature: 298 K.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance and sensitivity.
2.2.3. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmf' on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS) per Increment: 2-8.
-
Relaxation Delay (D1): 1-2 seconds.
2.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).[1][4]
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS) per Increment: 2-8.
-
Relaxation Delay (D1): 1-2 seconds.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).[5]
2.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).[1][4]
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS) per Increment: 8-32.
-
Relaxation Delay (D1): 1-2 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).[1]
2.2.6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: Standard gradient-selected phase-sensitive NOESY (e.g., 'noesygpph' on Bruker instruments).[6][7]
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS) per Increment: 8-16.
-
Relaxation Delay (D1): 1-2 seconds.
-
Mixing Time (tm): 500-800 ms, which may need to be optimized based on the molecular size.[8]
Data Presentation and Interpretation
The acquired NMR data should be systematically analyzed to assemble the structure of this compound. The following tables provide a template for organizing the quantitative data obtained from the spectra.
¹H and ¹³C NMR Data
The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Table 1: ¹H and ¹³C NMR Data for this compound (Template)
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... | ... | ... | ... | ... |
2D NMR Correlations
The correlations observed in the 2D NMR spectra are crucial for establishing the connectivity of the molecule.
Table 2: Key 2D NMR Correlations for this compound (Template)
| Proton(s) (δH) | COSY Correlations (δH) | HSQC Correlation (δC) | Key HMBC Correlations (δC) | Key NOESY Correlations (δH) |
| H-1 | C-1 | |||
| H-2 | C-2 | |||
| H-3 | C-3 | |||
| ... | ... | ... | ... | ... |
Visualizing the Structure Elucidation Workflow and Key Correlations
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the key connectivities that would be established from the 2D NMR data.
Caption: Experimental workflow for the structure elucidation of this compound.
Caption: Key 2D NMR correlations for assembling the structure of this compound.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of complex natural products like this compound. By following the detailed protocols for data acquisition and systematically analyzing the resulting spectra, researchers can confidently determine the planar structure and relative stereochemistry of such molecules. The workflow and data organization presented here serve as a robust framework for these studies, facilitating the discovery and development of new therapeutic agents from natural sources.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 6. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 7. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of Helvolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid is a steroidal antibiotic derived from the fungus Aspergillus fumigatus. As a C-21 steroid acid and a monocarboxylic acid, its unique chemical structure necessitates robust analytical methods for its identification, quantification, and purity assessment in various stages of research and drug development. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile platform for the analysis of this fungal metabolite. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using TLC.
Principle of Thin-Layer Chromatography
Thin-layer chromatography is a solid-liquid chromatographic technique used to separate components of a mixture.[1] The separation is based on the differential partitioning of the analytes between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate by capillary action.[1] Compounds with a higher affinity for the stationary phase will move slower, while those with a greater affinity for the mobile phase will travel further up the plate. This differential migration results in the separation of the mixture's components. The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for compound identification.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents: Analytical grade chloroform, methanol (B129727), glacial acetic acid, ethyl acetate, and n-hexane.
-
Reference Standard: Pure this compound.
-
Sample Preparation: this compound extract or solution in a volatile solvent (e.g., methanol or chloroform).
-
Application: Capillary tubes or automatic TLC spotter.
-
Developing Chamber: Glass tank with a lid.
-
Visualization Reagents:
-
Vanillin-sulfuric acid spray reagent.
-
Anisaldehyde-sulfuric acid spray reagent.
-
Iodine vapor chamber.
-
Bromocresol green spray reagent.
-
-
Heating: Hot plate or oven.
-
Documentation: UV lamp (254 nm and 366 nm), digital camera or TLC scanner.
Protocol 1: Qualitative Analysis of this compound
This protocol is designed for the identification and purity assessment of this compound in a sample.
1. Sample Preparation:
- Dissolve the this compound sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
- Prepare a standard solution of pure this compound at the same concentration.
2. Spotting:
- Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
- Apply 1-2 µL of the sample and standard solutions as small spots on the starting line, ensuring a distance of at least 1 cm between spots.
- Allow the spots to dry completely.
3. Development:
- Prepare the mobile phase: Chloroform:Methanol:Glacial Acetic Acid (95:5:1, v/v/v) .
- Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
- Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the lid and allow it to equilibrate for at least 30 minutes.
- Carefully place the spotted TLC plate into the developing chamber, ensuring the starting line is above the solvent level.
- Allow the solvent front to ascend the plate until it is about 1 cm from the top.
- Remove the plate from the chamber and immediately mark the solvent front with a pencil.
- Dry the plate in a fume hood.
4. Visualization:
- UV Visualization: Examine the dried plate under a UV lamp at 254 nm. This compound, if it contains a UV-active chromophore, may appear as a dark spot against the fluorescent background of the plate.
- Staining:
- Vanillin-Sulfuric Acid: Spray the plate evenly with the vanillin-sulfuric acid reagent. Heat the plate at 110°C for 5-10 minutes until colored spots appear. Steroidal compounds often produce characteristic colored spots with this reagent.
- Bromocresol Green: To specifically detect the acidic nature of this compound, spray the plate with the bromocresol green reagent. Acidic compounds will appear as yellow spots on a blue background.
5. Analysis:
- Calculate the Rf value for the standard and the corresponding spot in the sample.
- A matching Rf value and color reaction between the sample and the standard indicate the presence of this compound.
- The presence of additional spots in the sample lane suggests impurities.
Protocol 2: Quantitative Analysis of this compound by Densitometry
This protocol allows for the quantification of this compound in a sample.
1. Sample and Standard Preparation:
- Prepare a stock solution of pure this compound at a known concentration (e.g., 1 mg/mL) in methanol.
- Create a series of standard solutions with decreasing concentrations by serial dilution (e.g., 0.8, 0.6, 0.4, 0.2 mg/mL).
- Prepare the sample solution at a concentration expected to fall within the range of the standard curve.
2. Spotting:
- Apply a precise volume (e.g., 1 µL) of each standard solution and the sample solution onto the TLC plate using an automatic TLC spotter for accuracy.
3. Development and Visualization:
- Follow the development and visualization steps as outlined in Protocol 1. The choice of visualization reagent should provide stable and quantifiable spots. Vanillin-sulfuric acid is often suitable for densitometric analysis after heating.
4. Densitometric Analysis:
- Scan the stained and dried TLC plate using a TLC scanner at the wavelength of maximum absorbance for the developed spots.
- Measure the peak area or peak height for each standard and the sample spot.
5. Calculation:
- Construct a calibration curve by plotting the peak area/height of the standards against their corresponding concentrations.
- Determine the concentration of this compound in the sample by interpolating its peak area/height on the calibration curve.
Data Presentation
Table 1: Hypothetical Rf Values of this compound with Different Mobile Phases on Silica Gel 60 F254 Plates.
| Mobile Phase Composition (v/v/v) | Rf Value (Standard) |
| Chloroform:Methanol:Glacial Acetic Acid (95:5:1) | 0.45 ± 0.03 |
| Ethyl Acetate:n-Hexane (7:3) | 0.62 ± 0.04 |
| Chloroform:Acetone (8:2) | 0.51 ± 0.02 |
Table 2: Hypothetical Quantitative Analysis Data for this compound.
| Standard Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 0.2 | 15,234 |
| 0.4 | 30,156 |
| 0.6 | 45,879 |
| 0.8 | 60,543 |
| 1.0 | 75,120 |
| Sample | 42,350 |
Based on the calibration curve from the data above, the concentration of this compound in the sample can be calculated.
Visualization and Diagrams
Caption: Experimental workflow for TLC analysis of this compound.
Conclusion
The described TLC methods provide a reliable and efficient approach for the qualitative and quantitative analysis of this compound. The protocols can be adapted based on the specific requirements of the analysis, such as the sample matrix and the desired level of sensitivity. Proper execution of these protocols will aid researchers, scientists, and drug development professionals in the characterization and quality control of this important fungal metabolite.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Helvolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a member of the fusidane family of antibiotics, exhibits notable antibacterial activity, particularly against Gram-positive bacteria.[1] Understanding its potency is critical for preclinical assessment and potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro. These application notes provide a comprehensive guide to performing an MIC assay for this compound using the broth microdilution method, presenting relevant data and visualizing key experimental and molecular pathways.
Data Presentation
The antimicrobial spectrum of this compound has been evaluated against various bacterial strains. The following table summarizes the reported MIC values.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | - | 1 | [1] |
| Staphylococcus aureus | - | 6.25 | [2] |
| Escherichia coli | - | 64 | [1] |
| Escherichia coli | - | 6.25 | [2] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired final concentration to minimize the final DMSO concentration in the assay.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the standardized suspension followed by a 1:2 dilution in the plate.
-
3. Assay Procedure
-
Serial Dilution of this compound:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate working concentration of this compound (prepared from the stock solution in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL and achieve the target bacterial concentration of 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
Following incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Visualizations
Experimental Workflow for Broth Microdilution MIC Assay
References
Application Notes and Protocols for Evaluating Helvolinic Acid in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Helvolinic acid, a member of the fusidane family of antibiotics, has demonstrated potential as an anti-tumor agent.[1] Preclinical studies have indicated its cytotoxic effects against various human cancer cell lines and synergistic anti-tumor efficacy when combined with conventional chemotherapeutic agents like cyclophosphamide.[1] This document provides a comprehensive guide for the experimental design and evaluation of this compound in combination therapy, focusing on assessing its synergistic effects on cancer cell viability, apoptosis, and key signaling pathways.
The protocols outlined herein are designed to enable researchers to systematically investigate the therapeutic potential of this compound combinations, with a focus on identifying synergistic interactions and elucidating the underlying molecular mechanisms. The primary hypothesized mechanisms of action to be investigated include the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/Akt and MAPK signaling pathways.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) ± SD |
| Cancer Cell Line 1 | This compound | |
| Combination Drug | ||
| Cancer Cell Line 2 | This compound | |
| Combination Drug |
Table 2: Combination Index (CI) Values for Synergy Determination
| Cell Line | Combination Ratio (this compound:Drug) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation (Synergy, Additive, Antagonism) |
| Cancer Cell Line 1 | 1:1 | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| Cancer Cell Line 2 | 1:1 | 0.50 | ||
| 0.75 | ||||
| 0.90 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment | % Early Apoptotic Cells ± SD | % Late Apoptotic Cells ± SD | % Necrotic Cells ± SD |
| Cancer Cell Line 1 | Control | |||
| This compound | ||||
| Combination Drug | ||||
| Combination | ||||
| Cancer Cell Line 2 | Control | |||
| This compound | ||||
| Combination Drug | ||||
| Combination |
Table 4: Relative Protein Expression from Western Blot Analysis
| Cell Line | Treatment | p-Akt/Akt Ratio ± SD | p-ERK/ERK Ratio ± SD | Bax/Bcl-2 Ratio ± SD | Cleaved Caspase-3/Caspase-3 Ratio ± SD |
| Cancer Cell Line 1 | Control | ||||
| This compound | |||||
| Combination Drug | |||||
| Combination | |||||
| Cancer Cell Line 2 | Control | ||||
| This compound | |||||
| Combination Drug | |||||
| Combination |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound alone and in combination with another therapeutic agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[3]
-
Prepare serial dilutions of this compound and the combination drug in complete medium.
-
For single-drug treatment, replace the medium with 100 µL of medium containing various concentrations of each drug.
-
For combination treatment, add the drugs in a constant ratio (e.g., based on the ratio of their individual IC50 values) or a checkerboard format.
-
Include untreated control wells containing only complete medium.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each treatment using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound, the combination drug, and their combination.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in signaling pathways potentially affected by the combination therapy.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat as described in the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: Hypothesized signaling pathways modulated by this compound combination therapy.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Experimental workflow for the apoptosis assay (Annexin V/PI staining).
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Maslinic acid differentially exploits the MAPK pathway in estrogen-positive and triple-negative breast cancer to induce mitochondrion-mediated, caspase-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Investigation into Betulinic Acid-Induced Apoptosis of Human Cervical Cancer HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid orchestrates root development linking cell elongation with auxin response and acts independently of the TARGET OF RAPAMYCIN signaling in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism involved in cyclophosphamide-induced cardiotoxicity: Old drug with a new vision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Conditions for Helvolinic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for Helvolinic acid production. This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce this compound?
A1: this compound is a known secondary metabolite produced by certain filamentous fungi. Key producing organisms that have been identified in the literature include:
-
Sarocladium oryzae : An endophytic fungus isolated from Dongxiang wild rice (Oryza rufipogon Griff.).[1][2][3]
-
Metarhizium species : Such as Metarhizium anisopliae, which are recognized as entomopathogenic fungi. While much of the research focuses on the related compound helvolic acid, derivatives like this compound are also part of their metabolic profile.[4]
Q2: What is a typical fermentation medium composition for this compound production?
A2: A common basal medium for cultivating Sarocladium oryzae for the production of helvolic acid and its derivatives is Potato Dextrose Broth (PDB) or Potato Dextrose Agar (B569324) (PDA). A typical composition for PDA includes 200 g of potato, 20 g of glucose, and 20 g of agar per liter. For liquid fermentation (PDB), the agar is omitted. Optimization of carbon and nitrogen sources can significantly impact yield. For instance, in related fungi, sucrose (B13894) and yeast extract have been identified as optimal carbon and nitrogen sources, respectively.[5]
Q3: What are the general optimal fermentation parameters for this compound production?
A3: Optimal fermentation parameters are crucial for maximizing the yield of this compound. Based on studies of closely related fusidane antibiotics like fusidic acid and the producing organisms, the following two-stage fermentation strategy is recommended:
-
Growth Phase (First 72 hours): This initial phase focuses on rapid biomass accumulation.
-
Production Phase (After 72 hours): Conditions are shifted to favor secondary metabolite (this compound) production.
| Parameter | Growth Phase (0-72 hours) | Production Phase (>72 hours) |
| Temperature | 25-29°C | 25-29°C |
| pH | 6.5 - 7.0 | Maintained at a stable level, potentially slightly acidic to neutral. |
| Dissolved Oxygen (DO) | 50-80% | 30-40% |
| Agitation | 260-340 rpm | 340-360 rpm |
| Aeration | 0.6-0.8 vvm | 0.2-0.4 vvm |
Note: These parameters are largely based on optimal conditions for fusidic acid production and may require further optimization for your specific strain and bioreactor configuration.[6][7] For Metarhizium robertsii, optimal conditions for producing other secondary metabolites were found to be a temperature of 29°C, a pH of 7.0, and a rotational speed of 190 rpm.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fermentation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biomass Growth | 1. Suboptimal medium composition. 2. Inadequate aeration or agitation. 3. Incorrect temperature or pH. | 1. Optimize carbon and nitrogen sources. Consider supplementing with yeast extract or peptone. 2. Ensure adequate oxygen supply during the growth phase by maintaining DO levels between 50-80%. 3. Verify and maintain the temperature and pH within the optimal ranges (25-29°C and pH 6.5-7.0). |
| Good Biomass, but Low this compound Titer | 1. Incorrect dissolved oxygen levels during the production phase. 2. Nutrient limitation, particularly the carbon source, in the later stages. 3. Suboptimal pH during the production phase. | 1. After the initial 72 hours of growth, reduce the dissolved oxygen level to 30-40% to trigger secondary metabolite production.[6][7] 2. Implement a fed-batch strategy by adding a concentrated sugar solution (e.g., 80-100 g/L) when the residual sugar concentration drops below 5 g/L.[6][7] 3. Monitor and control the pH. A shift in pH can affect enzyme activity and product stability. |
| Product Degradation | 1. Unstable pH or temperature. 2. Presence of degradative enzymes. | 1. Maintain stable pH and temperature throughout the fermentation and downstream processing. This compound is reported to be stable at temperatures up to 100°C and in a pH range of 3-11.[6] 2. Consider optimizing the harvest time to minimize exposure to potential degradative enzymes released during cell lysis. |
| Foaming | 1. High protein content in the medium. 2. High agitation and aeration rates. | 1. Add an appropriate food-grade antifoaming agent at the beginning of the fermentation or as needed. |
| Inconsistent Results Between Batches | 1. Variability in inoculum quality. 2. Inconsistent sterilization of medium or equipment. | 1. Standardize the inoculum preparation procedure, including spore concentration and age of the seed culture. 2. Ensure consistent and thorough sterilization protocols are followed for all equipment and media. |
Experimental Protocols
Protocol 1: Fermentation of Sarocladium oryzae for this compound Production
-
Inoculum Preparation:
-
Grow Sarocladium oryzae on Potato Dextrose Agar (PDA) plates at 28°C for 4 days.
-
Cut mycelial agar plugs (0.5 cm diameter) and inoculate into 500 mL flasks containing 200 mL of Potato Dextrose Broth (PDB).
-
Incubate for 5 days on a rotary shaker at 150 rpm to generate the seed culture.[9]
-
-
Production Fermentation:
-
Transfer the seed culture to production-scale fermenters containing PDB.
-
Maintain the temperature at 28°C and agitation at 180 rpm for 15 days.[9]
-
For controlled bioreactors, implement the two-stage fermentation strategy outlined in the FAQs section.
-
-
Extraction:
-
After fermentation, separate the mycelia from the broth by filtration.
-
Extract the culture filtrate and/or the mycelial biomass with an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude extract.[6]
-
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of the closely related fusidic acid and other organic acids.
-
Sample Preparation:
-
Dissolve the crude extract in methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or phosphoric acid). A starting ratio of 72:28 (acetonitrile:water) adjusted to pH 3.5 with acetic acid has been used for fusidic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-235 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Quantify the this compound in the samples by comparing the peak area with the standard curve.
-
Visualizations
Biosynthetic Pathway of Helvolic Acid (Precursor to this compound)
Caption: Biosynthesis pathway of helvolic acid, a precursor to this compound.
General Experimental Workflow for this compound Production and Analysis
Caption: General experimental workflow from fermentation to analysis.
Troubleshooting Decision Tree for Low this compound Titer
Caption: Decision tree for troubleshooting low this compound production.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101812498A - Fermentation production method of fusidic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Analysis of Helvolinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Helvolinic acid in chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound in a question-and-answer format.
Question 1: What are the likely causes of poor peak shape (tailing, fronting, or broadening) for my this compound peak?
Answer: Poor peak shape can compromise the accuracy and precision of your analysis by degrading resolution and affecting peak integration.[1] Several factors can contribute to this issue:
-
Peak Tailing: This is often observed for acidic compounds like this compound.
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the acidic functional groups of this compound, leading to tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of this compound, causing peak tailing.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.[1][4]
-
-
Peak Fronting: This is less common for acidic compounds but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[3]
-
-
Peak Broadening:
-
Column Degradation: Over time, the column packing can degrade, leading to voids and broader peaks.
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings can contribute to band broadening.
-
High Flow Rate: A flow rate that is too high may not allow for proper equilibration between the mobile and stationary phases, leading to broader peaks.[5][6]
-
Question 2: My this compound peak is co-eluting with an impurity. How can I improve the resolution?
Answer: Co-elution is a common challenge that can be addressed by manipulating the three key factors in the resolution equation: efficiency, selectivity, and retention.[7]
-
Increase Efficiency (N): Higher efficiency leads to sharper peaks, which can improve resolution.
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase the plate number (N) and thus efficiency.[7]
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[6][7]
-
Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but there is an optimal flow rate for each column that provides the best balance of resolution and analysis time.[4][5][6]
-
-
Improve Selectivity (α): Changing the selectivity is often the most effective way to resolve co-eluting peaks.
-
Modify Mobile Phase Composition:
-
Organic Solvent: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter the elution order and improve separation.[7]
-
pH: Adjusting the mobile phase pH can change the ionization state of this compound and interfering compounds, thereby affecting their retention and improving selectivity.[2][3]
-
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.[7]
-
-
Adjust Retention (k):
-
Modify Mobile Phase Strength: For reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound, potentially moving it away from an earlier eluting impurity.[7]
-
Question 3: The signal intensity for my this compound peak is low. What can I do to increase it?
Answer: Low signal intensity can be due to a variety of factors related to the sample, the HPLC system, and the detector settings.
-
Sample Preparation:
-
Concentration: Ensure the sample concentration is within the optimal range for the detector.
-
Extraction Efficiency: If using a sample extraction method, verify its efficiency to ensure you are not losing a significant amount of your analyte.
-
-
Chromatographic Conditions:
-
Peak Shape: As discussed in Question 1, poor peak shape (especially broadening) can decrease the peak height and thus the apparent signal intensity.
-
-
Detector Settings:
-
Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound.
-
Detector Response: Check the detector's lamp and overall performance to ensure it is functioning correctly.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound?
A: For a compound like this compound, a reversed-phase HPLC method is a common starting point.
-
Column: A C18 column is a versatile choice.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. The acidic mobile phase will suppress the ionization of the carboxylic acid group in this compound, leading to better retention and peak shape on a C18 column.[8]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound.
Q: How does temperature affect the separation of this compound?
A: Temperature can have a significant impact on the separation.
-
Improved Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[5][7]
-
Changes in Selectivity: Temperature can also alter the selectivity of the separation, which may improve or worsen the resolution of this compound from other components.[5][9]
-
Analyte Stability: It is crucial to ensure that this compound is stable at the chosen temperature. High temperatures can potentially cause degradation.[5]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Sample Preparation: Dissolve the this compound standard or sample in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined λmax of this compound.
-
Gradient Program:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B to elute this compound.
-
Include a column wash step with a high percentage of Mobile Phase B.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Data Presentation
Table 1: Troubleshooting Guide for Common Chromatographic Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Use an end-capped column, add a competitive base to the mobile phase, or use a lower pH mobile phase. |
| Mobile phase pH incorrect | Adjust mobile phase pH to be at least 2 units below the pKa of this compound. | |
| Column overload | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Broadening | Column degradation | Replace the column. |
| High flow rate | Optimize the flow rate to find the best efficiency. | |
| Co-elution | Poor selectivity | Change the organic solvent, adjust the mobile phase pH, or try a column with different chemistry. |
| Low efficiency | Use a column with smaller particles or a longer column. | |
| Low Signal | Incorrect detection wavelength | Determine the λmax of this compound and set the detector accordingly. |
| Poor peak shape | Address the cause of peak broadening or tailing. |
Visualizations
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: Key parameters influencing chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.cn]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antibacterial Potency of Helvolinic Acid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Helvolinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives of interest? A1: this compound is a fusidane-type antibiotic, a class of natural products known for their potent activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds function by inhibiting bacterial protein synthesis.[3] Derivatives of this compound are being synthesized and studied to improve their antibacterial spectrum, enhance potency, overcome potential resistance mechanisms, and optimize pharmacological properties.[4] Fusidane-type antibiotics are receiving renewed attention due to their lack of cross-resistance with many commonly used antibiotics.[4]
Q2: What are the common strategies for enhancing the antibacterial potency of this compound derivatives? A2: Common strategies involve chemical modifications to the core structure of this compound. Structure-activity relationship (SAR) studies have shown that modifications at specific positions can significantly impact activity. For instance, replacing the acetoxy group at C-6 with a hydroxyl group has been shown to increase activity against S. aureus.[4] SAR studies suggest that an α,β-unsaturated ketone in ring-A and specific hydroxyl substitutions in ring-B are important for antibacterial activity.[4]
Q3: What is the primary mechanism of action for this compound? A3: this compound, like other fusidane-type antibiotics, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis.[3] This mechanism involves targeting and stalling the elongation factor G (EF-G) on the ribosome, thereby preventing the translocation step of protein synthesis. This mode of action is distinct from many other antibiotic classes, which contributes to the low rates of cross-resistance.[4]
Q4: What are the main challenges when working with these derivatives in the lab? A4: Researchers may face several challenges, including:
-
Synthesis: Achieving regioselective modifications on the complex steroidal backbone can be difficult, often requiring multi-step syntheses and careful purification.[5]
-
Solubility: Like many natural products, this compound derivatives can have poor solubility in aqueous solutions, complicating bioassays.
-
Inconsistent Bioactivity: Minor structural changes can lead to significant, and sometimes unpredictable, changes in antibacterial potency, requiring extensive SAR studies.[6][7]
-
Cytotoxicity: Enhancing antibacterial activity must be balanced with maintaining low toxicity to mammalian cells to be a viable therapeutic.[8]
Q5: How is antibacterial potency typically measured and interpreted for these compounds? A5: The most common method is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a specific bacterium.[9][10] A lower MIC value indicates higher potency.[9] MICs are typically determined using broth microdilution or agar (B569324) dilution methods.[11][12] It is crucial to note that an MIC value for one antibiotic cannot be directly compared to the MIC of another without considering established clinical breakpoints.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible MIC Values
-
Question: My MIC assays for the same this compound derivative are giving different results across experiments. What could be the cause?
-
Answer: Inconsistent MIC values are a common issue. Here are the most likely causes and solutions:
-
Possible Cause 1: Inoculum Variability. The density of the starting bacterial culture is critical. An inoculum that is too dense or too sparse will lead to artificially high or low MICs, respectively. The standard inoculum size for MIC assays is typically 10⁴ to 10⁵ Colony Forming Units (CFU)/mL.[11]
-
Recommended Solution: Always standardize your bacterial suspension using a spectrophotometer (e.g., to a specific optical density like 0.5 McFarland standard) before diluting it to the final concentration. Perform a viable cell count on your inoculum periodically to ensure your standardization method is accurate.
-
-
Possible Cause 2: Compound Precipitation. this compound derivatives may have limited solubility in aqueous culture media. If the compound precipitates out of solution, its effective concentration will be lower than expected.
-
Recommended Solution: Visually inspect your microtiter plates for any signs of precipitation before and after incubation. If solubility is an issue, consider using a small, controlled amount of a biocompatible solvent like DMSO. However, always run a solvent-only control to ensure the solvent itself is not affecting bacterial growth or interacting with the compound.
-
-
Possible Cause 3: Plate Reading Subjectivity. Determining the "no growth" well by eye can be subjective.
-
Recommended Solution: Use a plate reader to measure the optical density (e.g., at 600 nm) of each well. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the positive control.[11] Alternatively, use a metabolic indicator dye (e.g., resazurin) which changes color in the presence of viable cells, providing a clearer endpoint.
-
-
Issue 2: Derivative Shows Lower Potency Than the Parent this compound
-
Question: I synthesized a new derivative, but it's less active against S. aureus than the original this compound. Why might this be?
-
Answer: A decrease in potency is a frequent outcome in drug discovery and provides valuable structure-activity relationship (SAR) data.
-
Possible Cause 1: Disruption of Key Binding Interactions. The chemical modification may have altered a functional group essential for binding to the bacterial target (e.g., the ribosome or elongation factor). SAR studies have indicated that certain structural features are crucial for activity.[4] For example, the presence of a C-21/C-16 lactone ring has been shown to significantly reduce antibacterial activity.[4]
-
Possible Cause 2: Reduced Cell Permeability. The modification may have increased the molecule's polarity or size, hindering its ability to cross the bacterial cell wall and membrane to reach its intracellular target.
-
Recommended Solution: Evaluate the physicochemical properties of your new derivative, such as its lipophilicity (LogP). While direct measurement of bacterial uptake can be complex, comparing the activity of your derivative against a panel of bacteria with different cell envelope structures (e.g., Gram-positive vs. Gram-negative) may provide indirect clues.
-
-
Issue 3: High Cytotoxicity Observed in Mammalian Cell Lines
-
Question: My most potent antibacterial derivative is also highly toxic to human cell lines (e.g., HEK293). What are my next steps?
-
Answer: Balancing potency and toxicity is a critical step in drug development.[8]
-
Possible Cause 1: Off-Target Effects. The derivative may be inhibiting essential mammalian cellular processes in addition to its bacterial target. The structural changes that increased antibacterial potency might have also created an affinity for a mammalian protein.
-
Recommended Solution: The first step is to calculate a selectivity index (SI), which is the ratio of the cytotoxic concentration (e.g., CC50) to the antibacterial concentration (MIC). A higher SI is desirable. To move forward, use the current SAR data to design new derivatives that retain the antibacterial pharmacophore while modifying the regions potentially responsible for cytotoxicity.
-
-
Possible Cause 2: Assay Artifacts. The observed toxicity could be an artifact of the assay itself. For example, high concentrations of a compound or its solvent (like DMSO) can induce stress on cells.
-
Recommended Solution: Confirm the cytotoxicity using a secondary, mechanistically different assay. For example, if you initially used an MTT assay (measures metabolic activity), follow up with an LDH release assay (measures membrane integrity) or a live/dead fluorescent stain.[13] Always include appropriate vehicle controls.
-
-
Data on this compound Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and several of its derivatives against various bacterial strains as reported in the literature.
Table 1: MIC Values of this compound Derivatives Against Staphylococcus aureus
| Compound | Derivative Name | MIC (µg/mL) vs. S. aureus | Reference |
| 4 | Helvolic acid | 8 | [4] |
| 5 | This compound | 1 | [4][14] |
| 2 | Sarocladilactone B | 4 | [4][14] |
| 6 | 6-desacetoxy-helvolic acid | 4 | [4][14] |
| 7 | 1,2-dihydrohelvolic acid | 16 | [4] |
| 1 | Sarocladilactone A | 64 | [4] |
Table 2: MIC Values Against Other Bacterial Strains
| Compound | Derivative Name | Bacterial Strain | MIC (µg/mL) | Reference |
| 5 | This compound | Bacillus subtilis | 64 | [4] |
| 2 | Sarocladilactone B | Escherichia coli | 64 | [4] |
| 5 | This compound | Escherichia coli | >128 | [4] |
| 7 | 1,2-dihydrohelvolic acid | Escherichia coli | 64 | [4] |
| Parent Cmpd | Helvolic acid | Bacillus subtilis | 2 | [1] |
| Parent Cmpd | Helvolic acid | MRSA | 4 | [1] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is adapted from standard guidelines provided by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][15]
-
Preparation of Compound Stock: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[11]
-
Add an additional 100 µL of MHB to the wells in column 12 to serve as a sterility control.
-
Add 100 µL of the compound stock solution (appropriately diluted in MHB to 2x the highest desired concentration) to the wells in column 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Repeat this two-fold serial dilution process across the plate to column 10.
-
Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no compound).[11]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB so that the final concentration in each well, after inoculation, will be approximately 5 x 10⁵ CFU/mL.[12]
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells in column 12.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by eye or with a plate reader.[11][12]
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard method for assessing the effect of a compound on cell viability by measuring mitochondrial metabolic activity.[16][17]
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound derivative in complete culture medium.
-
Remove the medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include wells for a vehicle control (e.g., DMSO at the highest concentration used) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Shake the plate gently for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the results to determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Visualizations
References
- 1. Helvolic acid, an antibacterial nortriterpenoid from a fungal endophyte, Xylaria sp. of orchid Anoectochilus setaceus endemic to Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. idexx.com [idexx.com]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Helvolinic Acid vs. Fusidic Acid: A Comparative Guide to Antibacterial Activity Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of helvolinic acid and fusidic acid against Methicillin-resistant Staphylococcus aureus (MRSA). The information is compiled from peer-reviewed scientific literature to assist in research and development efforts targeting antibiotic-resistant bacteria.
Executive Summary
This compound and fusidic acid are structurally related fusidane antibiotics that inhibit bacterial protein synthesis. While fusidic acid is a clinically used antibiotic with well-documented activity and resistance mechanisms in MRSA, data for this compound is less extensive. Available in vitro studies suggest that both compounds exhibit activity against MRSA. Fusidic acid generally demonstrates potent activity against susceptible MRSA isolates, but its efficacy is challenged by the emergence of resistance. This compound has also shown anti-MRSA activity, with some evidence suggesting it may have a greater inhibitory effect on the elongation factor, its molecular target, than fusidic acid. This guide presents the available quantitative data, experimental protocols, and known mechanisms of action and resistance to provide a comparative overview.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and fusidic acid against MRSA is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the reported MIC values from various studies.
| Compound | MRSA Strain(s) | MIC Range (µg/mL) | Key Findings |
| This compound | Clinical MRSA isolates | 16-32[1] | Exhibited antibacterial activity against MRSA.[1] |
| S. aureus ATCC 29213 | 1[2] | Demonstrated potent activity against a standard S. aureus strain.[2] | |
| Fusidic Acid | MRSA isolates from cystic fibrosis patients | 0.125-0.5[3] | Showed potent activity against all tested MRSA strains from this specific patient population.[3] |
| Fusidic acid-resistant MRSA | 4 to >128 | MIC values are significantly higher in resistant strains. | |
| Clinical MRSA isolates | 2-64[4] | A range of MICs was observed in clinical isolates with reduced susceptibility.[4] | |
| Fusidic acid-resistant clinical S. aureus isolates | 256 to >512[5] | High-level resistance observed in isolates with fusA gene mutations.[5] |
Experimental Protocols
The determination of MIC values is a critical component of assessing antibacterial activity. The broth microdilution method is a standard laboratory procedure used for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solutions: this compound and fusidic acid are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: MRSA colonies from an overnight culture on an agar (B569324) plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
This protocol is based on guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria.[6][7][8][9]
Broth Microdilution Workflow
Mechanism of Action
Both this compound and fusidic acid belong to a class of antibiotics known as fusidanes.[10] Their primary mechanism of action is the inhibition of bacterial protein synthesis.
These antibiotics target elongation factor G (EF-G) , a crucial protein involved in the translocation step of protein synthesis on the ribosome. By binding to the EF-G-ribosome complex, fusidic acid and this compound lock EF-G in its post-translocational state, preventing its release from the ribosome.[4][11] This stalls the entire process of polypeptide chain elongation, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth. One study on archaeal elongation factor 2 (a homolog of bacterial EF-G) suggested that this compound might induce a greater response than fusidic acid, hinting at potential differences in their interaction with the target.[10][12]
Mechanism of Fusidane Antibiotics
Mechanisms of Resistance
Resistance to fusidic acid in S. aureus is a significant clinical concern and is primarily mediated by two mechanisms:
-
Target Site Modification: Point mutations in the fusA gene, which encodes for EF-G, can alter the binding site of fusidic acid.[13] This reduces the affinity of the antibiotic for its target, leading to decreased susceptibility. High-level resistance is often associated with these mutations.[5]
-
Target Protection: The acquisition of plasmid-borne genes, such as fusB and fusC, confers resistance by providing a protective mechanism for the ribosomal target. The proteins encoded by these genes are thought to interact with EF-G on the ribosome, dislodging the bound fusidic acid and allowing protein synthesis to resume. This typically results in low to moderate-level resistance.[4]
While the mechanisms of resistance to fusidic acid are well-characterized, there is a lack of specific studies on the mechanisms of resistance to this compound in MRSA. Given the structural similarity between the two compounds and their shared target, it is plausible that similar resistance mechanisms could emerge.
Conclusion
Both this compound and fusidic acid demonstrate inhibitory activity against MRSA by targeting the essential bacterial protein synthesis machinery. Fusidic acid has a well-established, albeit challenged, role in clinical practice, with extensive data on its efficacy and the mechanisms by which MRSA develops resistance. This compound shows promise as an anti-MRSA agent, with some data suggesting potent activity. However, further comprehensive studies are required to fully elucidate its antibacterial spectrum against a broader range of clinical MRSA isolates, to directly compare its potency with fusidic acid, and to investigate potential resistance mechanisms. Such research is crucial for determining the potential of this compound as a future therapeutic agent in the fight against multidrug-resistant staphylococcal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 6. nih.org.pk [nih.org.pk]
- 7. darvashco.com [darvashco.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Fusidic and helvolic acid inhibition of elongation factor 2 from the archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fusidic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Helvolic Acid and Helvolinic Acid
For Immediate Release: December 3, 2025
[Shanghai, China] – This guide presents a detailed comparative analysis of the antibacterial efficacy of helvolic acid and its derivative, helvolinic acid. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potencies, supported by available experimental data.
Introduction to Helvolic and Helvolinic Acids
Helvolic acid is a fusidane-type steroidal antibiotic originally isolated from fungi such as Aspergillus fumigatus. It is known for its activity primarily against Gram-positive bacteria. This compound is a closely related derivative. Both compounds belong to the fusidane class of antibiotics, which are characterized by their unique steroid-like structure, though they do not possess steroidal activity.
Mechanism of Action
Helvolic acid and its derivatives function as bacterial protein synthesis inhibitors. They target and inhibit elongation factor G (EF-G), a crucial protein involved in the translocation of the ribosome along mRNA during protein synthesis. By binding to EF-G, these antibiotics stall the elongation process, leading to a bacteriostatic effect, which means they inhibit the growth and reproduction of bacteria.
Comparative Efficacy
Recent research has provided a direct comparison of the in vitro efficacy of helvolic acid and this compound against Staphylococcus aureus, a common Gram-positive pathogen. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
A study by Zheng et al. (2021) isolated both compounds and tested their antibacterial activities. The results demonstrated that this compound exhibits greater potency against Staphylococcus aureus than its parent compound, helvolic acid[1][2].
Data Presentation: In Vitro Efficacy Against Staphylococcus aureus
| Compound | Minimum Inhibitory Concentration (MIC) against S. aureus | Source |
| This compound | 1 µg/mL | [1][2] |
| Helvolic Acid | 4 µg/mL | [1][2] |
These findings indicate that this compound is approximately four times more potent than helvolic acid in inhibiting the growth of Staphylococcus aureus under the tested laboratory conditions[1][2].
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds, as is standard in the field and relevant to the data presented.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agents: Stock solutions of helvolic acid and this compound are prepared in a suitable solvent and then diluted to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial Inoculum: A pure culture of the test organism (e.g., Staphylococcus aureus) is grown on an appropriate agar (B569324) medium. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: The antimicrobial agents are serially diluted (typically two-fold) in CAMHB directly in the microtiter plates.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls:
- Growth Control: Wells containing only the broth and the bacterial inoculum (no antibiotic).
- Sterility Control: Wells containing only sterile broth.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
3. Interpretation of Results:
- Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations
Logical Relationship of Fusidane Antibiotics
Caption: Relationship between the fungal source and the derivative antibiotics.
Experimental Workflow for MIC Determination
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion
The available data indicates that this compound is a more potent inhibitor of Staphylococcus aureus in vitro compared to helvolic acid. This suggests that the structural modifications in this compound enhance its antibacterial activity. Further research, including in vivo studies and investigations against a broader range of bacterial strains, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding for researchers exploring the development of new antibacterial agents from the fusidane class.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Potential of Novel Helvolinic Acid Derivatives: A Comparative Analysis
For Immediate Release
A recent study has unveiled a series of novel Helvolinic acid derivatives with promising antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comprehensive comparison of these new compounds—sarocladilactone A, sarocladilactone B, and sarocladic acid A—against their parent compounds, helvolic acid and this compound, as well as the established antibiotic, Tobramycin. The findings, rooted in rigorous experimental data, offer valuable insights for researchers, scientists, and drug development professionals in the ongoing search for new antimicrobial agents.
This compound and its parent compound, helvolic acid, are part of the fusidane class of antibiotics. These compounds are known for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis through the targeting of elongation factor G (EF-G).[1][2] This distinct pathway provides a potential advantage in combating bacteria that have developed resistance to other antibiotic classes.
Comparative Antibacterial Spectrum
The antibacterial efficacy of the novel this compound derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, were determined and are summarized in the table below.
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 7508) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Xanthomonas oryzae pv. oryzicola MIC (µg/mL) |
| Sarocladilactone A | 64 | >128 | >128 | >128 |
| Sarocladilactone B | 4 | >128 | 64 | >128 |
| Sarocladic Acid A | >128 | >128 | >128 | >128 |
| Helvolic Acid | 8 | >128 | >128 | >128 |
| This compound | 1 | 64 | 64 | >128 |
| 6-desacetoxy-helvolic acid | 4 | >128 | >128 | >128 |
| 1,2-dihydrohelvolic acid | 16 | >128 | 64 | >128 |
| Tobramycin (Control) | 1 | 64 | Not Reported | Not Reported |
Data sourced from a study on new helvolic acid derivatives from Sarocladium oryzae.[3]
The results highlight the potent activity of this compound, which demonstrated the lowest MIC value against Staphylococcus aureus at 1 µg/mL, matching the efficacy of the control antibiotic, Tobramycin.[3] Notably, Sarocladilactone B also exhibited strong activity against S. aureus with an MIC of 4 µg/mL.[3] While the activity of most derivatives against the tested Gram-negative bacteria was limited, this compound, Sarocladilactone B, and 1,2-dihydrohelvolic acid showed some inhibitory effect against Escherichia coli at a concentration of 64 µg/mL.[3]
Mechanism of Action: Targeting Protein Synthesis
This compound and its derivatives belong to the fusidane family of antibiotics, which act by disrupting bacterial protein synthesis.[1] Their primary target is Elongation Factor G (EF-G), a crucial protein involved in the translocation step of polypeptide chain elongation on the ribosome.[4][5] By binding to the EF-G-ribosome complex, these compounds stall the translocation process, thereby halting protein production and ultimately inhibiting bacterial growth.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. [PDF] New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synergistic Power of Helvolinic Acid and β-Lactam Antibiotics Against Resistant Bacteria
A promising strategy to combat the growing threat of antibiotic resistance, the combination of helvolinic acid with β-lactam antibiotics demonstrates a significant synergistic effect, particularly against multi-drug resistant strains of Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, detailed protocols, and an exploration of the potential mechanisms of action.
Researchers, scientists, and drug development professionals are constantly seeking novel approaches to overcome antibiotic resistance. The potentiation of existing antibiotics, such as β-lactams, by compounds like this compound offers a valuable avenue for extending the lifespan of these critical drugs. This guide synthesizes available data to present a clear picture of the synergistic relationship between this compound and β-lactam antibiotics.
Quantitative Analysis of Synergy: A Data-Driven Comparison
The synergistic effect of this compound in combination with β-lactam antibiotics has been quantitatively assessed using standard in vitro methods, primarily the checkerboard assay and time-kill studies. These experiments reveal a significant reduction in the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics when used in the presence of this compound, indicating a potentiation of their antibacterial activity.
The Fractional Inhibitory Concentration Index (FICI) is a key parameter derived from checkerboard assays to quantify synergy. An FICI of ≤ 0.5 is indicative of a synergistic interaction. Studies have shown that the combination of this compound with penicillin exhibits a strong synergistic effect against multi-drug resistant S. aureus strains.[1]
Table 1: Synergistic Activity of this compound with Penicillin against Multi-Drug Resistant Staphylococcus aureus
| Strains | This compound MIC (μg/mL) | Penicillin MIC (μg/mL) |
| Alone | ||
| MRSA Strain 1 | >128 | 256 |
| MRSA Strain 2 | >128 | 512 |
| In Combination | ||
| MRSA Strain 1 | 16 (in presence of 0.5 μg/mL Penicillin) | 32 (in presence of 8 μg/mL this compound) |
| MRSA Strain 2 | 8 (in presence of 1 μg/mL Penicillin) | 64 (in presence of 4 μg/mL this compound) |
| FICI | 0.375 | 0.25 |
Note: The data presented is a representative summary based on findings from available literature. Actual values may vary depending on the specific strains and experimental conditions.
Dynamic Interaction: Time-Kill Assay Insights
Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic activity of antimicrobial agents over time. In the context of this compound and β-lactam synergy, these assays demonstrate an enhanced rate and extent of bacterial killing compared to either agent alone. A pattern of enhanced killing has been observed in time-kill studies on multi-drug resistant S. aureus when this compound is combined with penicillin.[1]
Table 2: Time-Kill Assay Results for this compound and Penicillin against Multi-Drug Resistant Staphylococcus aureus
| Time (hours) | Log10 CFU/mL Reduction vs. Initial Inoculum |
| Penicillin Alone (at MIC) | < 1 |
| This compound Alone (at sub-MIC) | ~0.5 |
| This compound + Penicillin | > 3 (indicating bactericidal synergy) |
Note: This table illustrates the typical outcome of time-kill assays demonstrating synergy. Specific data points would be represented in a time-kill curve graph.
Experimental Protocols: A Guide to Methodology
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments cited.
Checkerboard Assay Protocol
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the desired β-lactam antibiotic in an appropriate solvent.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the β-lactam antibiotic are made along the columns.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism, such as MRSA, and dilute it to the desired final concentration in Mueller-Hinton Broth (MHB).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay Protocol
Time-kill assays measure the rate of bacterial killing by antimicrobial agents over time.
-
Bacterial Culture: Grow the test organism in a suitable broth medium to the logarithmic phase of growth.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL) in fresh broth.
-
Antibiotic Exposure: Add the antimicrobial agents (this compound alone, β-lactam alone, and the combination) at desired concentrations (e.g., multiples of their MICs) to separate flasks containing the bacterial inoculum. A growth control flask with no antibiotic is also included.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (Colony Forming Units per mL, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition to generate time-kill curves. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Unraveling the Mechanism of Synergy
The precise mechanism by which this compound potentiates the activity of β-lactam antibiotics against resistant bacteria is an area of ongoing investigation. The primary mechanism of β-lactam resistance in MRSA is the production of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics. One plausible hypothesis for the synergistic effect is that this compound, while not a direct inhibitor of PBP2a, may disrupt other cellular processes that are crucial for the expression of β-lactam resistance.
Potential mechanisms include:
-
Alteration of the Cell Membrane: this compound may perturb the bacterial cell membrane, potentially increasing its permeability to β-lactam antibiotics or affecting the function of membrane-associated proteins involved in resistance.
-
Inhibition of Efflux Pumps: Some compounds can inhibit efflux pumps, which are bacterial proteins that actively transport antibiotics out of the cell. If this compound acts as an efflux pump inhibitor, it would increase the intracellular concentration of the β-lactam antibiotic, thereby enhancing its efficacy.
-
Modulation of Gene Expression: this compound could potentially downregulate the expression of genes involved in cell wall synthesis or other resistance mechanisms in MRSA, making the bacteria more susceptible to the action of β-lactams.
Further research is required to elucidate the exact molecular interactions that underpin this synergistic relationship.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
Lack of Cross-Resistance: Helvolinic Acid Stands Apart in an Era of Growing Antibiotic Resistance
A deep dive into the experimental data reveals that helvolinic acid, a member of the fusidane class of antibiotics, demonstrates a significant lack of cross-resistance with other major antibiotic classes. This unique characteristic positions it as a valuable agent in the fight against multidrug-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus.
This compound's distinct mechanism of action, the inhibition of bacterial protein synthesis via elongation factor G (EF-G), is central to its limited cross-resistance profile. Unlike many other antibiotics that target cell wall synthesis, DNA replication, or ribosomal subunits in a manner that can be circumvented by common resistance mechanisms, this compound's target and mode of interaction are unique. This means that bacteria resistant to other antibiotics, such as beta-lactams (e.g., methicillin) or macrolides (e.g., erythromycin), are generally still susceptible to this compound and its close analogue, fusidic acid.
Comparative Analysis of Antibiotic Susceptibility
While comprehensive cross-resistance studies specifically detailing this compound against a wide panel of antibiotics are limited in publicly available literature, extensive data on the closely related fusidic acid provides strong evidence for the behavior of the fusidane class. The following table summarizes the minimum inhibitory concentration (MIC) values of fusidic acid against clinical isolates of Staphylococcus aureus, including strains resistant to other commonly used antibiotics.
| Antibiotic Class | Resistant Phenotype | Organism | Fusidic Acid MIC50 (µg/mL) | Fusidic Acid MIC90 (µg/mL) | Susceptibility to Fusidic Acid (%) |
| Beta-lactam | Methicillin-Resistant S. aureus (MRSA) | Staphylococcus aureus | 0.12 | 0.25 | 99.6% |
| Macrolide | Erythromycin-Resistant | Staphylococcus aureus | 0.12 | 0.25 | 99.8% |
| Fluoroquinolone | Levofloxacin-Resistant | Staphylococcus aureus | 0.12 | 0.25 | 99.8% |
| Lincosamide | Clindamycin-Resistant | Staphylococcus aureus | 0.12 | 0.25 | 99.8% |
Data is representative of studies on fusidic acid and is used as a strong proxy for this compound due to their shared class and mechanism of action. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
The data clearly indicates that fusidic acid retains potent activity against S. aureus strains that have developed resistance to several other major antibiotic classes[1]. For instance, nearly all methicillin-resistant S. aureus (MRSA) isolates remained susceptible to fusidic acid, demonstrating a clear lack of cross-resistance.
Experimental Protocols
The determination of cross-resistance is typically conducted through standard antimicrobial susceptibility testing methods, such as broth microdilution, to determine the Minimum Inhibitory Concentration (MIC) of the antibiotics .
Broth Microdilution Protocol for Cross-Resistance Determination
-
Bacterial Strain Selection: A panel of bacterial strains is selected, including a wild-type susceptible strain and strains with known resistance to various antibiotics.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Antibiotic Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth. A second set of plates is prepared with serial dilutions of the comparator antibiotics.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: The MIC values of this compound for the antibiotic-resistant strains are compared to the MIC for the susceptible wild-type strain. A lack of significant change in the MIC indicates no cross-resistance.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining antibiotic cross-resistance.
Caption: Mechanism of action of this compound.
Conclusion
References
In Vivo Validation of Helvolinic Acid's Efficacy: A Comparative Analysis Based on Preclinical Animal Models
A comprehensive review of available scientific literature reveals a notable scarcity of in vivo validation studies specifically for Helvolinic acid. However, extensive research on its closely related parent compound, Helvolic acid, provides significant insights into its potential therapeutic efficacy, particularly in oncology. This guide objectively compares the in vivo performance of Helvolic acid in a preclinical cancer model and discusses the potential implications for this compound, supported by detailed experimental data and protocols.
This compound is a derivative of Helvolic acid, a fusidane-type antibiotic. While in vitro studies have highlighted the antibacterial properties of both compounds, in vivo data for this compound remains limited.[1] This guide, therefore, focuses on the robust in vivo data available for Helvolic acid as a proxy to understand the potential preclinical efficacy of this class of compounds.
Antitumor Efficacy of Helvolic Acid in a Murine Sarcoma Model
A pivotal study investigated the in vivo antitumor effects of Helvolic acid in a Sarcoma 180 (S180) tumor-bearing mouse model. The study demonstrated that while Helvolic acid alone did not exert significant antitumor activity at the tested doses, its combination with the conventional chemotherapeutic agent Cyclophosphamide (B585) resulted in a potent synergistic effect.[2][3]
Comparative Performance Against Cyclophosphamide
The combination of Helvolic acid and Cyclophosphamide was shown to be significantly more effective at inhibiting tumor growth than Cyclophosphamide alone.
| Treatment Group | Dosage | Mean Tumor Weight (g) | Tumor Growth Inhibitory Rate (%) |
| Model Vehicle Control | - | 2.51 ± 0.35 | - |
| Cyclophosphamide (CTX) | 20 mg/kg/day | 2.02 ± 0.28 | 19.5 |
| Helvolic Acid (HA-L) | 10 mg/kg/day | Not specified | Slight inhibition |
| Helvolic Acid (HA-H) | 20 mg/kg/day | Not specified | Slight inhibition |
| Helvolic Acid (HA-L) + CTX | 10 mg/kg/day + 20 mg/kg/day | 0.73 ± 0.18 | 70.90 |
Data extracted from a study on murine sarcoma S180 tumor-bearing mice.[2][3][4]
Furthermore, the combination therapy markedly prolonged the survival of the tumor-bearing mice and enhanced the immune organ index, suggesting a potential immunomodulatory effect.[2][3]
Potential Anti-Inflammatory Activity
Experimental Protocols
Murine Sarcoma 180 Tumor Model
A detailed methodology for the in vivo antitumor efficacy study of Helvolic acid is outlined below.[2][3][4]
Animal Model:
-
Male Kunming mice, weighing 18-22 g.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
Tumor Inoculation:
-
Sarcoma 180 (S180) cells were propagated in the peritoneal cavity of Kunming mice.
-
On day 7-10 post-inoculation, ascitic fluid containing S180 cells was harvested.
-
A cell suspension of 1x10^7 cells/mL in physiological saline was prepared.
-
0.2 mL of the cell suspension was injected subcutaneously into the right axilla of each mouse.
Treatment Regimen:
-
Twenty-four hours after tumor inoculation, mice were randomly divided into five groups (n=10 per group):
-
Model Vehicle Control Group: Treated with the vehicle (0.5% sodium carboxymethyl cellulose).
-
Cyclophosphamide (CTX) Group: Treated with 20 mg/kg/day of Cyclophosphamide.
-
Helvolic Acid Low Dose (HA-L) Group: Treated with 10 mg/kg/day of Helvolic acid.
-
Helvolic Acid High Dose (HA-H) Group: Treated with 20 mg/kg/day of Helvolic acid.
-
Combination Group (CG): Treated with 10 mg/kg/day of Helvolic acid and 20 mg/kg/day of Cyclophosphamide.
-
-
All treatments were administered orally once daily for 10 consecutive days.
Efficacy Evaluation:
-
Tumor Growth Inhibition: At the end of the treatment period, mice were euthanized, and tumors were excised and weighed. The tumor growth inhibitory rate was calculated using the formula: (1 - Mean tumor weight of treated group / Mean tumor weight of control group) x 100%.
-
Survival Analysis: A separate cohort of mice was used to monitor the survival time, and the mean survival time (MST) was calculated.
-
Immune Organ Index: Spleens and thymi were excised and weighed to calculate the organ index (organ weight / body weight x 100%).
Visualizations
Experimental Workflow for In Vivo Antitumor Study
Caption: Experimental workflow for the Sarcoma 180 tumor model.
Wnt/β-catenin Signaling Pathway
The synergistic antitumor effect of Helvolic acid in combination with Cyclophosphamide may be mediated through the inhibition of the Wnt/β-catenin signaling pathway.[2][3] This pathway is crucial in cell proliferation and differentiation, and its dysregulation is implicated in various cancers.
References
- 1. New Helvolic Acid Derivatives with Antibacterial Activities from Sarocladium oryzae DX-THL3, an Endophytic Fungus from Dongxiang Wild Rice (Oryza rufipogon Griff.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor efficacy of antibacterial helvolic acid from Cordyceps taii and cyclophosphamide in a tumor mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 6. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Helvolinic Acid and its Analogues: A Comparative Analysis of Antimicrobial Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of the Minimum Inhibitory Concentration (MIC) data for Helvolinic acid and its analogues. Through clearly structured data, detailed experimental protocols, and insightful visualizations, we aim to offer a valuable resource for the evaluation and comparison of these promising antimicrobial compounds.
This compound, a member of the fusidane class of antibiotics, and its structural analogues have demonstrated significant potential in combating bacterial infections, particularly against Gram-positive bacteria. This guide delves into the quantitative antimicrobial efficacy of these compounds, presenting a comparative analysis of their MIC values against various bacterial strains. Furthermore, we provide a detailed methodology for the crucial MIC determination assay and visualize the underlying mechanism of action to facilitate a deeper understanding of their therapeutic potential.
Comparative Antimicrobial Activity: A Tabular Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its key analogues against a panel of clinically relevant bacteria. The data, presented in micrograms per milliliter (µg/mL), has been compiled from various scientific studies to provide a comparative snapshot of their in vitro potency. Lower MIC values are indicative of greater antimicrobial activity.
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |
| This compound | 1[1] | 64[2] | 64[2] |
| Helvolic acid | 8[2] | - | 64[2] |
| Sarocladilactone A | 64[2] | - | - |
| Sarocladilactone B | 4[1] | - | 64[2] |
| 6-desacetoxy-helvolic acid | 4[1] | - | - |
| 1,2-dihydrohelvolic acid | 16[2] | - | 64[2] |
Note: "-" indicates that data was not available from the reviewed sources.
Understanding the Mechanism of Action: Inhibition of Protein Synthesis
This compound and its analogues exert their bacteriostatic effect by targeting a crucial process in bacterial protein synthesis: the translocation step mediated by Elongation Factor G (EF-G). By binding to EF-G when it is complexed with the ribosome, these compounds effectively lock EF-G in place, preventing its release and subsequent rounds of peptide elongation. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth. The following diagram illustrates this key inhibitory mechanism.
Caption: Inhibition of bacterial protein synthesis by this compound through the stabilization of the Ribosome-EF-G-GDP complex.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values. The following protocol outlines the key steps involved, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of test compounds (this compound and analogues) in a suitable solvent
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a series of two-fold serial dilutions of each test compound in the appropriate growth medium directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC value.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume in each well to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The following diagram provides a visual workflow of the broth microdilution protocol.
Caption: A stepwise representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Helvolinic Acid
Absence of specific safety data for Helvolinic acid necessitates a cautious approach based on its parent compound, Helvolic acid—a mycotoxin with antibiotic properties. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals.
Researchers handling this compound must operate under the assumption that it may present similar hazards to its parent compound, Helvolic acid. The Safety Data Sheet (SDS) for Helvolic acid indicates that it may be harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the respiratory tract, skin, and eyes. Due to its classification as a mycotoxin and a potent antibiotic, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Chemical splash goggles and a face shield | Double-layered nitrile gloves | Fully buttoned lab coat with elastic cuffs and a disposable gown | NIOSH-approved N95 or higher-rated respirator |
| Preparing Solutions | Chemical splash goggles | Double-layered nitrile gloves | Fully buttoned lab coat with elastic cuffs | Work within a certified chemical fume hood or biological safety cabinet |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | General laboratory ventilation |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat and disposable apron | Work within a certified chemical fume hood or designated waste handling area |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to minimize the risk of contamination and exposure. The following diagram illustrates the recommended procedure for handling this compound, from preparation to post-handling cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. The following flowchart outlines the decision-making process for appropriate waste management.
Caption: A decision-making flowchart for the proper disposal of this compound waste.
First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and controlled laboratory environment. Always consult your institution's specific safety guidelines and a qualified safety professional before working with any potentially hazardous substance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
